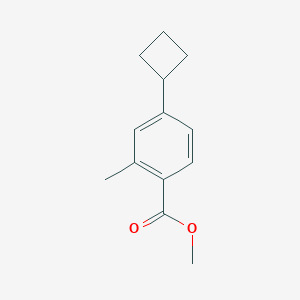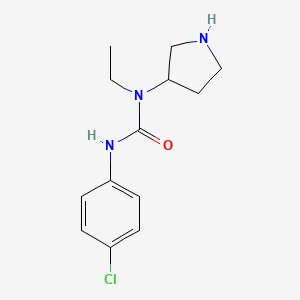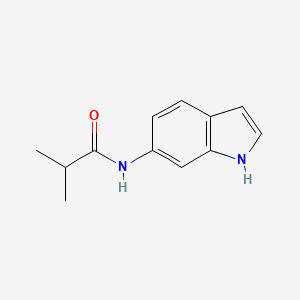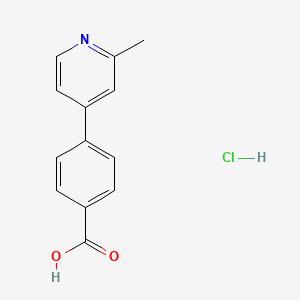
4-(2-Methyl-pyridin-4-yl)benzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-pyridin-4-yl)benzoic acid hydrochloride is a chemical compound that combines a benzoic acid moiety with a methylpyridine group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-pyridin-4-yl)benzoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylpyridine and benzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-2-methylpyridine with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
4-(2-Methyl-pyridin-4-yl)benzoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.
科学研究应用
4-(2-Methyl-pyridin-4-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
作用机制
The mechanism of action of 4-(2-Methyl-pyridin-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(Piperidin-4-yl)benzoic acid hydrochloride: This compound is similar in structure but contains a piperidine ring instead of a pyridine ring.
(2-Methylpyridin-4-yl)boronic acid hydrochloride: This compound is similar but contains a boronic acid group instead of a benzoic acid group.
Uniqueness
4-(2-Methyl-pyridin-4-yl)benzoic acid hydrochloride is unique due to its specific combination of a methylpyridine and benzoic acid moiety. This structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC 名称 |
4-(2-methylpyridin-4-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H11NO2.ClH/c1-9-8-12(6-7-14-9)10-2-4-11(5-3-10)13(15)16;/h2-8H,1H3,(H,15,16);1H |
InChI 键 |
AKIBPFNHIRGNRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


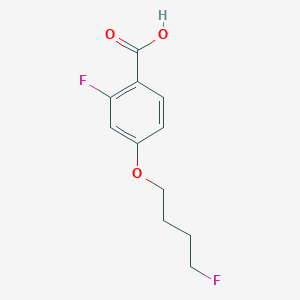
![N-Methoxy-N,2-dimethylbenzo[d]oxazole-5-carboxamide](/img/structure/B8402594.png)
![1-(2,3-Difluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8402600.png)
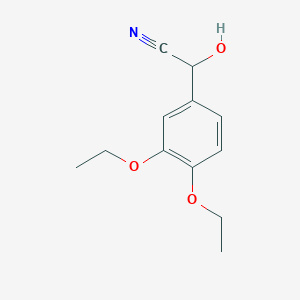
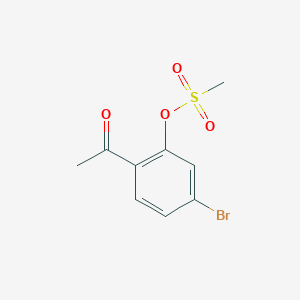
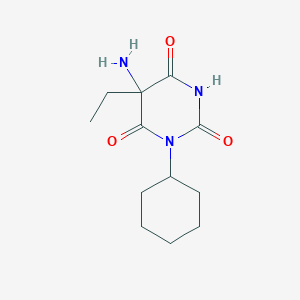
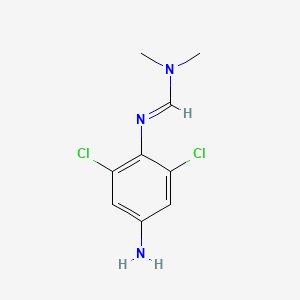
![3-(2-(Methylthio)benzo[d]thiazol-6-yl)propanal](/img/structure/B8402640.png)
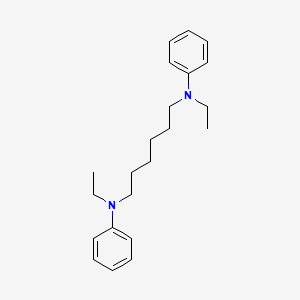
![8-Amino-3-formyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B8402647.png)
